2-叔丁基苯并呋喃-5-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

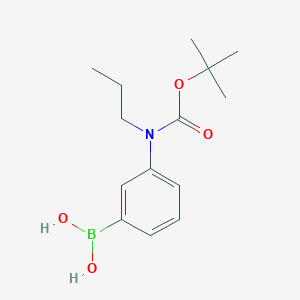

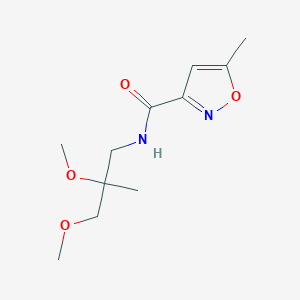

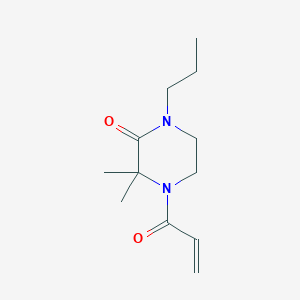

2-Tert-butylbenzofuran-5-carboxylic acid is a chemical compound that is part of the benzofuran family, characterized by a benzene ring fused to a furan ring. The tert-butyl group attached to the benzene ring and the carboxylic acid functionality at the 5-position on the furan ring are indicative of its potential for further chemical modification and its utility in various chemical syntheses.

Synthesis Analysis

The synthesis of related compounds, such as 2,3-dihydrobenzofuran-3-ylacetic acids, has been achieved through electrochemical aryl radical generation and cyclization-carboxylation sequences . Aryl radical cyclization with alkyne followed by tandem carboxylation has been used to produce succinic acid derivatives, which are structurally related to 2-tert-butylbenzofuran-5-carboxylic acid . Additionally, the activation of carboxylic acids into their active esters using tert-butyl carbonates has been reported, which could be a relevant method for modifying the carboxylic acid group of 2-tert-butylbenzofuran-5-carboxylic acid .

Molecular Structure Analysis

While the specific molecular structure of 2-tert-butylbenzofuran-5-carboxylic acid is not directly discussed, the crystallographic study of tert-butyl 2-amino-1H-1,3-benzodiazole-1-carboxylate provides insight into the types of analysis that could be performed on similar compounds. Such studies include X-ray diffraction to determine the crystal structure and intermolecular interactions .

Chemical Reactions Analysis

The chemical reactivity of compounds with tert-butyl and carboxylic acid functionalities has been explored in various contexts. For instance, halomethyl derivatives of furan-2-carboxylic acid have been shown to react with nucleophilic agents, suggesting that 2-tert-butylbenzofuran-5-carboxylic acid could undergo similar nucleophilic substitution reactions . The synthesis of 3,5-di-tert-butyl-4-hydroxybenzoic acid through bromination and oxidation processes indicates the potential for oxidative transformations in the synthesis or modification of 2-tert-butylbenzofuran-5-carboxylic acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-tert-butylbenzofuran-5-carboxylic acid can be inferred from related compounds. For example, the tert-butyl group is known to impart steric bulk, which can influence the compound's reactivity and solubility. The carboxylic acid functionality suggests the compound will have acidic properties and the ability to form esters and amides . Thermal analysis, such as DSC and TGA, can provide information on the compound's stability and decomposition patterns, as demonstrated in the study of tert-butyl 2-amino-1H-1,3-benzodiazole-1-carboxylate .

科学研究应用

合成与手性应用

- 该化合物的衍生物,如叔丁基 2-(叔丁基)-5,5-二甲基-4-氧代咪唑烷-1-羧酸酯,已被用作肽合成中的手性助剂,并展示出生产对映体纯化合物的巨大潜力 (Studer, Hintermann, & Seebach, 1995)。

对分子结构和电离的影响

- 对 2-叔丁基苯甲酸等结构异构体的研究有助于理解空间效应和共振抑制,这在分子化学中至关重要 (Böhm & Exner, 2001)。

促进化学合成

- 该化合物及其类似物已用于其他复杂分子的电化学合成,说明了它在促进新型化学合成方法中的作用 (Senboku, Michinishi, & Hara, 2011)。

肽键形成的进展

- 2-叔丁基苯并呋喃-5-羧酸的衍生物已被用于肽键的有效形成,证明了它在生物有机化学中的效用 (Basel & Hassner, 2002)。

自组装和氢键

- 它在由氢键引导的自组装过程中显示出有希望的结果,这对于新型分子阵列和材料科学的发展具有重要意义 (Armstrong et al., 2002)。

了解抗氧化剂动力学

- 它的衍生物,如 BO-653,已因其抗氧化特性和对脂质过氧化的影响而被研究,为药理学研究做出贡献 (Watanabe et al., 2000)。

在生物质转化中的作用

- 2-叔丁基苯并呋喃-5-羧酸的衍生物已用于将生物质转化为有价值的化学中间体,展示了其在绿色化学中的重要性 (Dutta, Wu, & Mascal, 2015)。

催化转化

- 它在苯并呋喃的催化烷基化中发挥作用,表明它在工业化学和催化中的重要性 (Karakhanov, Drovyannikova, & Viktorova, 1974)。

属性

IUPAC Name |

2-tert-butyl-1-benzofuran-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O3/c1-13(2,3)11-7-9-6-8(12(14)15)4-5-10(9)16-11/h4-7H,1-3H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEFNWBGIVYUJAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(O1)C=CC(=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{2'-Oxo-1',2'-dihydrospiro[1,3-dioxane-2,3'-indole]-1'-yl}acetonitrile](/img/structure/B2529132.png)

![(5-Methyl-1,2-oxazol-3-yl)-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2529142.png)

![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-iodobenzamide](/img/structure/B2529143.png)

![Ethyl 4-((4-(2-(5,7-dimethylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2529148.png)

![3,4-difluoro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2529150.png)